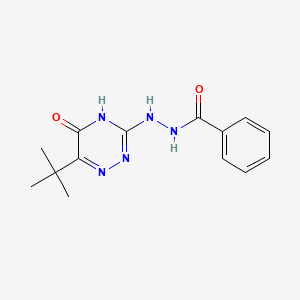
N'-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The tert-butyl group and benzohydrazide moiety further contribute to its unique chemical structure. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 6-tert-butyl-3-hydrazinyl-1,2,4-triazine-5(4H)-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzohydrazide moiety can be replaced with other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex triazine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazine derivatives are known to exhibit inhibitory activity against certain enzymes, making them valuable in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties. Triazine derivatives have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, such as enhanced stability and durability.
Mechanism of Action
The mechanism of action of N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme’s active site. The triazine ring and benzohydrazide moiety play crucial roles in this binding process, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide can be compared with other triazine derivatives, such as:
6-tert-butyl-3-hydrazinyl-1,2,4-triazine-5(4H)-one: This compound is a precursor in the synthesis of N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide and shares a similar triazine core structure.
N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Although structurally different, this compound also contains a triazine ring and exhibits similar biological activities, such as enzyme inhibition.
4-amino-6-(tert-butyl)-3-methylthio-1,2,4-triazine-5(4H)-one: This compound is another triazine derivative with comparable chemical properties and applications in various fields.
The uniqueness of N’-(6-tert-butyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-14(2,3)10-12(21)15-13(18-16-10)19-17-11(20)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,17,20)(H2,15,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQNDKIJROVZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














